2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide
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Overview
Description
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide is a synthetic organic compound that features both pyrrolidine and morpholine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets.
Future Directions
The future directions for research on “2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the wide range of biological activities exhibited by pyrrolidine derivatives , this compound could potentially be investigated for various therapeutic applications.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with a variety of biological targets .
Mode of Action
The pyrrolidine ring and its derivatives have been associated with various biological activities, suggesting that they may interact with their targets in a number of ways . For instance, the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . This suggests that these compounds may interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various precursors, such as proline derivatives.
Formation of Morpholine Ring: The morpholine ring is often synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Coupling of Rings: The final step involves coupling the pyrrolidine and morpholine rings through an acylation reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Morpholine-4-carboxamide: A morpholine derivative with distinct chemical properties.
Uniqueness
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide is unique due to its combined pyrrolidine and morpholine rings, which confer specific chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c12-10(15)8-13-5-6-17-9(7-13)11(16)14-3-1-2-4-14/h9H,1-8H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDIOHOIDZOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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